1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666354
InChI: InChI=1S/C8H12N2O2.ClH/c11-6-5-7(12)10-8(6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,12);1H
SMILES:
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65 g/mol

1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride

CAS No.:

Cat. No.: VC13666354

Molecular Formula: C8H13ClN2O2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride -

Specification

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
IUPAC Name 1,8-diazaspiro[4.5]decane-2,4-dione;hydrochloride
Standard InChI InChI=1S/C8H12N2O2.ClH/c11-6-5-7(12)10-8(6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,12);1H
Standard InChI Key RVDCNOYXUYBZKL-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12C(=O)CC(=O)N2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The hydrochloride salt of 1,8-diazaspiro[4.5]decane-2,4-dione has the molecular formula C₈H₁₃ClN₂O₂ and a molecular weight of 204.65 g/mol . The parent compound (CID 15671041) is a neutral diketopiperazine, while the hydrochloride form introduces a protonated nitrogen atom stabilized by a chloride counterion.

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name2,8-diazaspiro[4.5]decane-1,3-dione; hydrochloride
SMILESC1CNCCC12CC(=O)NC2=O.Cl
InChI KeyDCDGCHXHDAWBFH-UHFFFAOYSA-N
CAS Registry Number2696-03-9
PubChem CID69374909

Structural Analysis

The spiro[4.5]decane core consists of a six-membered piperidine ring fused to a five-membered diketopiperazine ring at the C2 and C8 positions. This arrangement imposes conformational constraints, reducing rotational freedom and enhancing binding affinity to biological targets . X-ray crystallography of analogous spirocyclic compounds reveals chair and envelope conformations for the piperidine and diketopiperazine rings, respectively .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A patented method for synthesizing structurally related spirocyclic diketopiperazines involves a three-step process :

  • Primary Reaction: Cyclocondensation of urea, diethyl oxalate, and ammonium carbonate in the presence of sodium metal yields a tetracyclic intermediate.

  • Secondary Reaction: Treatment with concentrated hydrochloric acid protonates the intermediate, facilitating salt formation.

  • Intermediate Reaction: Reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide induces spirocyclization.

Table 2: Synthetic Conditions for Analogous Compounds

StepReagentsMolar RatioTemperature
CyclocondensationUrea, diethyl oxalate, Na, (NH₄)₂CO₃1:1.1–1.3:225–30°C
AcidificationHCl2–4 eqRoom temp
Spirocyclization2-(Ethylamino)acetaldehyde, K₃[Fe(CN)₆]1.5–2:0.05–0.1020–24 hr

Purification and Yield Optimization

Post-synthetic purification typically involves rotary evaporation to concentrate the reaction mixture, followed by recrystallization from ethanol/water solvents . Industrial-scale production employs continuous flow reactors to maintain precise control over reaction parameters, achieving yields >75% for related spirocyclic derivatives .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<5 mg/mL) . Stability studies under accelerated conditions (40°C/75% RH) indicate no decomposition over 6 months, suggesting suitability for long-term storage .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorbance bands at 1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (N-H stretch) confirm the diketopiperazine moiety .

  • ¹H NMR (DMSO-d₆): δ 3.2–3.5 ppm (m, 4H, piperidine H), δ 4.1 ppm (s, 2H, NH₂⁺), δ 1.6–2.1 ppm (m, 4H, CH₂ groups) .

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